A Technical Guide to Novel Synthesis Methods for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid
A Technical Guide to Novel Synthesis Methods for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif present in numerous compounds with significant biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The specific functionalization of this core structure is crucial for modulating its pharmacological profile. 7-amino-2-hydroxynaphthyridin-4-ylacetic acid represents a key pharmacophore, with the amino group potentially serving as a crucial interaction point with biological targets, the hydroxypyridinone moiety offering metal-chelating properties, and the acetic acid side chain providing a vector for further derivatization or interaction with solvent. This guide presents novel, plausible synthetic strategies for the construction of this valuable molecule, designed for researchers and professionals in drug development. The methodologies are grounded in established chemical principles and draw from recent advances in heterocyclic synthesis.
Proposed Synthetic Strategy 1: A Modified Friedländer Annulation Approach
The Friedländer annulation, a robust and versatile method for the synthesis of quinolines and their aza-analogs, stands as a cornerstone of heterocyclic chemistry.[4][5][6] We propose a multi-step strategy centered around a modified Friedländer reaction to construct the desired 1,8-naphthyridine core.
Retrosynthetic Analysis
Our retrosynthetic strategy for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1) involves a late-stage amination of a 7-chloro precursor (2). The acetic acid side chain can be obtained from the hydrolysis of the corresponding ethyl ester (3). The core of the molecule, the 7-chloro-2-hydroxy-1,8-naphthyridine ring system (3), can be assembled via a Friedländer condensation between 2-amino-6-chloropyridine-3-carbaldehyde (4) and diethyl 1,3-acetonedicarboxylate (5).
Retrosynthetic analysis of the target molecule.
Experimental Protocols
The synthesis of this key aldehyde precursor can be achieved from commercially available 2,6-dichloro-3-nitropyridine.
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Selective Amination: 2,6-dichloro-3-nitropyridine is reacted with ammonia in isopropanol. The greater electrophilicity of the C2 position directs the nucleophilic aromatic substitution to selectively yield 2-amino-6-chloro-3-nitropyridine.[7]
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Reduction of the Nitro Group: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with Fe/HCl, to give 2,3-diamino-6-chloropyridine.
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Diazotization and Sandmeyer Reaction: The 3-amino group is selectively diazotized and subsequently converted to a formyl group via a Sandmeyer-type reaction using formaldehyde oxime or another suitable formylating agent. A similar transformation has been reported for the synthesis of related pyridine-2-carboxaldehydes.[8]
This crucial step involves the condensation of 2-amino-6-chloropyridine-3-carbaldehyde (4) with diethyl 1,3-acetonedicarboxylate (5).[9][10]
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To a solution of 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in ethanol, add diethyl 1,3-acetonedicarboxylate (1.1 eq).
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Add a catalytic amount of a base such as piperidine or L-proline, or an acid catalyst like p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate and yield.[11]
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Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate (3).
Friedländer Annulation for the naphthyridine core.
The ethyl ester (3) is hydrolyzed to the corresponding carboxylic acid (2).
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Suspend ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
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After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
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The resulting precipitate, 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid (2), is collected by filtration, washed with water, and dried.
The final step is the conversion of the 7-chloro group to a 7-amino group via nucleophilic aromatic substitution.
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In a sealed vessel, dissolve 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid (2) in an aqueous ammonia solution.
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Add a catalytic amount of copper(I) iodide or use a palladium-catalyzed Buchwald-Hartwig amination protocol for more challenging substrates.
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Heat the mixture at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by HPLC.
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After cooling, the reaction mixture is neutralized with an appropriate acid, leading to the precipitation of the final product, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1).
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The product can be further purified by recrystallization.
| Step | Reactants | Reagents & Conditions | Product | Expected Yield |
| 1 | 2,6-dichloro-3-nitropyridine | 1. NH₃, Isopropanol2. Fe/HCl3. NaNO₂, H₂SO₄; HCHO oxime | 2-amino-6-chloropyridine-3-carbaldehyde | 60-70% (over 3 steps) |
| 2 | Aldehyde from Step 1, Diethyl 1,3-acetonedicarboxylate | Piperidine, Ethanol, Reflux | Ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate | 80-90% |
| 3 | Ester from Step 2 | NaOH, Ethanol/H₂O, Reflux; then HCl | 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid | >90% |
| 4 | Chloro-acid from Step 3 | Aq. NH₃, CuI, 120-150 °C | 7-amino-2-hydroxynaphthyridin-4-ylacetic acid | 50-70% |
Proposed Synthetic Strategy 2: A Convergent Multicomponent Approach
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex heterocyclic systems in a single step.[1][12][13] A plausible three-component reaction could be envisioned for the rapid assembly of a precursor to the target molecule.
Conceptual Framework
This approach would involve the one-pot reaction of 2,6-diaminopyridine, an aldehyde carrying the precursor to the acetic acid side chain, and a suitable active methylene compound.
Conceptual multicomponent reaction pathway.
Proposed Protocol
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A mixture of 2,6-diaminopyridine (1.0 eq), ethyl glyoxylate (1.1 eq), and ethyl acetoacetate (1.0 eq) in ethanol is heated to reflux in the presence of a catalyst such as L-proline or ceric ammonium nitrate.
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The reaction would proceed through a cascade of condensation and cyclization reactions to yield a highly functionalized 1,8-naphthyridine derivative.
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Subsequent chemical modifications, such as hydrolysis and potentially other functional group interconversions, would be necessary to arrive at the final target molecule.
While this MCR approach is conceptually elegant and could significantly shorten the synthetic sequence, it may present challenges in controlling regioselectivity and requires substantial empirical optimization.
Conclusion
This technical guide outlines two novel and scientifically grounded synthetic strategies for the preparation of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. The modified Friedländer annulation offers a robust, stepwise approach with a higher probability of success based on well-established transformations. The multicomponent strategy presents a more convergent and potentially more efficient, albeit less predictable, alternative. Both pathways provide a solid foundation for researchers and drug development professionals to access this important heterocyclic compound and its derivatives for further investigation.
References
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]
-
Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available from: [Link]
-
Fu, L., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][9][14]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. Available from: [Link]
-
Shaabani, A., et al. (2012). Regioselective synthesis of functionalized[9][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. Available from: [Link]
-
Fu, L., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][9][14]naphthyridine Derivatives via Three-Component Reaction Catalyzed by L-Proline. ACS Combinatorial Science. Available from: [Link]
-
Fu, X.-L., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E. Available from: [Link]
-
Darakshan, D., & Parvin, T. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]
-
Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available from: [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. Available from: [Link]
- Google Patents. (2009). Preparation of dimethyl acetone-1,3-dicarboxylate.
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... Available from: [Link]
-
Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Available from: [Link]
-
ResearchGate. (2013). How can I introduce Br atom into naphthyridine ring of nalidixic acid. Available from: [Link]
- Google Patents. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
-
ResearchGate. (n.d.). One-pot synthesis of annulated 1,8-naphthyridines. Available from: [Link]
-
MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Available from: [Link]
-
ResearchGate. (n.d.). synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. Available from: [Link]
-
Alcaide, B., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]
-
Larsson, P., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. Available from: [Link]
-
Jana, A., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]
-
PubMed. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Available from: [Link]
-
Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available from: [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal & Pharmaceutical Chemistry. Available from: [Link]
Sources
- 1. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. prepchem.com [prepchem.com]
- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. ジエチル 1,3-アセトンジカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. sci-hub.ru [sci-hub.ru]
